N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide
Overview
Description
N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide, commonly known as BMPPD, is a synthetic compound that has gained significant attention in the field of scientific research. BMPPD is a type of pyridine carboxamide derivative that has been synthesized through a series of chemical reactions. This compound has been shown to have various biochemical and physiological effects, making it an attractive target for further research.
Scientific Research Applications
Structural and Photophysical Properties
Studies have investigated the structural and photophysical properties of complexes formed with derivatives of N,N'-bis(1-phenylethyl)-2,6-pyridinedicarboxamide, highlighting their potential in emitting visible and near-infrared light. These complexes, particularly when coordinated with lanthanide(III) ions, have shown stable structural forms and the ability to emit light in both visible and near-IR regions, making them suitable for applications in luminescence and materials science (Hua et al., 2012).
Catalytic and Antibacterial Activities
Further research has extended into the synthesis of Schiff bases derived from pyridine-2,6-dicarboxamide, demonstrating significant antimicrobial activity, which suggests potential applications in the development of new antibacterial agents (Al-Omar & Amr, 2010). Additionally, novel derivatives and their coordination with copper(II) have been explored for their electrochemical behavior, catalytic activity, and cytotoxic effects against various cancer cell lines, indicating their potential in medicinal chemistry and materials science (Abdolmaleki & Ghadermazi, 2017).
Materials Science Applications
Research on diamides derived from pyridine-2,6-dicarboxamide has also delved into the synthesis and characterization of aromatic polyamides and polyimides for use in high-performance materials. These studies have highlighted the solubility, thermal stability, and mechanical properties of the synthesized polymers, suggesting their applicability in advanced material applications (Yang & Lin, 1994; 1995).
Molecular Interactions and Crystal Chemistry
Investigations into the crystal chemistry of related compounds have provided insight into their molecular interactions, offering potential applications in designing new materials with specific structural and functional properties. These studies have contributed to understanding the role of hydrogen bonding and molecular conformation in material science (Malone et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various metal ions, particularly copper (ii) ions .
Mode of Action
The compound, like other pyridine dicarboxamide ligands, is likely to form complexes with metal ions such as copper (II) ions . The complexation often involves deprotonation of the amidic nitrogen atoms and coordination of the ligand to the metal ion . This interaction can lead to changes in the electronic structure of the metal ion, potentially affecting its reactivity.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of metal-organic hybrid phase transition materials , which have applications in nonvolatile memory storage, electronics, optics, and telecom shelters .
Pharmacokinetics
The compound’s boiling point is predicted to be 4883±400 °C, and its density is predicted to be 1152±006 g/cm3 at 20 °C under a pressure of 760 Torr . These properties could influence the compound’s bioavailability and distribution within the body.
properties
IUPAC Name |
2-N,6-N-bis(2-methylphenyl)pyridine-2,6-dicarboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-14-8-3-5-10-16(14)23-20(25)18-12-7-13-19(22-18)21(26)24-17-11-6-4-9-15(17)2/h3-13H,1-2H3,(H,23,25)(H,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CREZSSLXJONEMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NC(=CC=C2)C(=O)NC3=CC=CC=C3C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501225783 | |
Record name | N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47199134 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N~2~,N~6~-bis(2-methylphenyl)-2,6-pyridinedicarboxamide | |
CAS RN |
335215-65-1 | |
Record name | N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=335215-65-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2,N6-Bis(2-methylphenyl)-2,6-pyridinedicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501225783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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